molecular formula C22H17FN4O2S2 B2819210 N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1115901-12-6

N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2819210
CAS No.: 1115901-12-6
M. Wt: 452.52
InChI Key: PAWRSVUHBJUWFZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This sulfur-linked acetamide derivative integrates a fluorophenyl group, a pyrimidinone core, and a substituted thiazole moiety into a single, complex structure, creating a versatile scaffold for biological investigation . The presence of these pharmacophores, particularly the thiazole and dihydropyrimidin-2-yl units, is commonly associated with a range of pharmacological activities, suggesting this compound may have multi-target potential . Preliminary scientific research on highly analogous structures indicates potential avenues for investigation, including antiviral activity against strains such as SARS-CoV-2, where similar compounds have shown an ability to interfere with viral replication . Furthermore, the structural components suggest possible anticancer properties, with related molecules demonstrating an ability to induce apoptosis and inhibit tumor growth by disrupting microtubule formation and causing cell cycle arrest . Additional research applications may include antimicrobial studies, as the thiazole moiety is known to enhance activity against resistant bacterial strains, and anti-inflammatory research, through potential inhibition of key signaling pathways like p38 MAPK . The mechanism of action is expected to be complex and dependent on the specific biological target, but may involve interactions with enzymatic sites or receptors, modulating their activity and leading to a downstream biological response . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this chemical tool to explore new signaling pathways, develop disease models, and advance the understanding of structure-activity relationships in pharmaceutical development.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S2/c1-13-20(31-21(24-13)14-6-3-2-4-7-14)17-11-18(28)27-22(26-17)30-12-19(29)25-16-9-5-8-15(23)10-16/h2-11H,12H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWRSVUHBJUWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

  • Thiazole substitution: The 4-methyl-2-phenylthiazol-5-yl group distinguishes it from analogs like 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide, which lacks the methyl group and features a thiazole substitution at position 2 instead of position 5 .
  • Fluorophenyl group: Unlike compounds such as N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam), which contains a triazolopyrimidine core, this molecule uses a dihydropyrimidinone scaffold .
  • Thioacetamide bridge : The sulfur linkage enhances stability and bioavailability compared to oxygen-based analogs like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) .

Q & A

Q. What are the key steps in synthesizing N-(3-fluorophenyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Thioether linkage formation : Reacting a pyrimidinone intermediate with a thiol-containing precursor (e.g., 2-mercaptoacetamide derivatives) under alkaline conditions .

  • Coupling of thiazole and pyrimidinone moieties : Requires pH control (7.5–9.0) and solvents like dichloromethane (DCM) or dimethylformamide (DMF) to stabilize intermediates .

  • Final purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity.

  • Optimization : Temperature (60–80°C) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of sulfur-containing groups .

    • Data Table : Common Reaction Conditions
StepSolventTemperature (°C)pHYield (%)Reference
Thioether formationDMF70–808.565–75
CyclizationDCM25–30Neutral70–85

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole and pyrimidinone rings. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~480–500 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the thioacetamide linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) on target binding using molecular docking .

  • Dose-Response Studies : Test compound purity and solubility (e.g., DMSO stock solutions) to rule out false negatives/positives .

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cellular models (e.g., IC₅₀ in cancer cell lines) to confirm mechanistic consistency .

    • Data Table : Example SAR Comparison
SubstituentTarget IC₅₀ (nM)Solubility (µM)Reference
3-Fluorophenyl12 ± 245
4-Chlorophenyl8 ± 328

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Cytochrome P450 Inhibition Assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS to track degradation .
  • Structural Modifications : Replace labile groups (e.g., methylthio with trifluoromethyl) to reduce oxidative metabolism .

Q. How can computational methods guide the optimization of this compound's pharmacokinetic profile?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model binding to serum albumin to predict plasma half-life .
  • ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4), blood-brain barrier permeability, and hERG inhibition risks .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents on binding affinity to prioritize synthetic targets .

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